Technical Monograph: 7-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]
Technical Monograph: 7-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine]
[1]
Executive Summary
The compound 7-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] represents a distinct class of "spirocyclic privileged structures" in modern drug discovery. Unlike traditional flat aromatic scaffolds, this molecule offers a high fraction of saturated carbon (
This guide details the physicochemical properties, synthetic pathways, and medicinal utility of this scaffold.[1] It is primarily utilized as a core building block for developing inhibitors of G-protein coupled receptors (GPCRs), kinases (e.g., SHP2), and ion channels, where the 7-fluorine atom serves to modulate metabolic stability and electronic distribution without significantly altering steric bulk.
Chemical Identity & Physicochemical Properties[3][4][5][6]
The 7-fluoro substituent on the pyridine ring is a critical design element, lowering the
Table 1: Core Technical Specifications
| Property | Value | Note |
| IUPAC Name | 7-Fluoro-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidine] | |
| CAS Number | 1283090-73-2 | |
| Molecular Formula | ||
| Molecular Weight | 208.23 g/mol | Small Fragment (<300 Da) |
| Exact Mass | 208.1012 | |
| LogP (Predicted) | ~0.5 - 1.2 | Highly favorable for CNS penetration |
| Topological Polar Surface Area (TPSA) | ~40-50 Ų | Ideal for oral bioavailability |
| pKa (Piperidine NH) | ~9.5 | Basic center, forms salts easily |
| pKa (Pyridine N) | ~2.5 - 3.5 | Reduced basicity due to F-substitution |
Structural Analysis & The "Spiro Effect"[3]
The spiro[furo[3,4-c]pyridine-3,4'-piperidine] core creates a rigid, orthogonal orientation between the piperidine ring and the fused furo-pyridine system.
Mechanistic Advantages
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Vector Orientation: The spiro center locks the piperidine nitrogen and the pyridine ring into a specific 3D conformation, reducing the entropic penalty upon binding to a protein target.
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Metabolic Blocking: The fluorine atom at position 7 (relative to the pyridine numbering in the fused system) protects the ring from oxidative metabolism (e.g., by Cytochrome P450s), extending the half-life (
) of the parent drug. -
Electronic Modulation: The electronegative fluorine withdraws electron density from the pyridine ring, making it less susceptible to oxidative degradation while slightly increasing the acidity of the system.
Synthetic Methodology
The synthesis of this scaffold requires precise control over regiochemistry, particularly the installation of the spiro-ring system onto the fluorinated pyridine core. The following protocol is the canonical lithiation-cyclization route adapted for fluorinated analogs.
Retrosynthetic Analysis
The most efficient disconnection involves the nucleophilic attack of a metallated pyridine species onto a protected piperidone, followed by an intramolecular cyclization.
Representative Synthetic Protocol
Precursors:
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Starting Material A: 3-Bromo-5-fluoropyridine-4-carbaldehyde (or protected alcohol equivalent).
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Starting Material B: N-Boc-4-piperidone.
Step-by-Step Workflow:
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Halogen-Lithium Exchange:
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Dissolve 3-bromo-5-fluoropyridine derivative in anhydrous THF.
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Cool to -78°C under Argon atmosphere.
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Add n-Butyllithium (n-BuLi) dropwise.[2] The fluorine atom directs ortho-lithiation or stabilizes the intermediate, but care must be taken to avoid benzyne formation. Note: Using a 3-bromo precursor allows for specific Li-Br exchange.
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Spiro-Cyclization (The Critical Step):
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Cannulate the lithiated pyridine species into a solution of N-Boc-4-piperidone at -78°C.
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Allow warming to 0°C. The intermediate is a tertiary alcohol.
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Cyclization: Treat the intermediate with a strong base (e.g., NaH) or acid (if using a hydroxymethyl precursor) to induce intramolecular ether formation, closing the furan ring to form the spiro system.
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Deprotection:
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Treat the N-Boc-spiro-intermediate with TFA/DCM or HCl/Dioxane to yield the free amine.
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Neutralize and purify via column chromatography.
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Visualization of Synthesis Pathway
Caption: Figure 1. Canonical synthetic pathway for the construction of the 7-fluoro-spiro[furo-pyridine] core via organolithium chemistry.
Medicinal Chemistry Applications
Lead Optimization Logic
Researchers utilize this scaffold to replace:
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Morpholine/Piperazine rings: To alter lipophilicity (LogD) and introduce a vector for further substitution.
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Bicyclic Heterocycles: To improve solubility by disrupting planarity (escaping "Flatland").
Decision Tree for Scaffold Usage
Caption: Figure 2. Logic flow for selecting the 7-fluoro-spiro scaffold during Lead Optimization (LO).
Handling and Safety Protocols
While specific toxicological data for this exact isomer is proprietary, standard protocols for fluorinated piperidine intermediates apply.
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Hazard Classification: Irritant (Skin, Eye, Respiratory).
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Storage: Keep at 2-8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to carbonate formation if exposed to air.
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Solubility: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water unless protonated (salt form).
References
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PubChem. 7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one (Related Scaffold Data). National Library of Medicine. Available at: [Link]
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Bepls. Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bulletin of Environment, Pharmacology and Life Sciences. Available at: [Link]
